8-Bromoadenine-13C2,15N2
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Overview
Description
8-Bromoadenine-13C2,15N2 is a stable isotope-labeled analog of 8-Bromoadenine. This compound is particularly significant in scientific research due to its unique properties and applications. The molecular formula of this compound is C3[13C]2H4BrN3[15N]2, and it has a molecular weight of 217.99. It is used extensively in biochemical and physiological investigations, especially in studies related to DNA and RNA synthesis.
Preparation Methods
The synthesis of 8-Bromoadenine-13C2,15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 8-Bromoadenine molecule. The synthetic route typically starts with the bromination of adenine to produce 8-Bromoadenine. The isotopic labeling is achieved by using isotopically enriched reagents during the synthesis process . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories equipped to handle stable isotopes .
Chemical Reactions Analysis
8-Bromoadenine-13C2,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium azide and potassium cyanide.
Reduction Reactions: The compound can be reduced to adenine using reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azidoadenine .
Scientific Research Applications
8-Bromoadenine-13C2,15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a nucleotide analog in studies involving DNA and RNA synthesis.
Biology: The compound is used to investigate the mechanisms of DNA repair and replication.
Medicine: It serves as a radiosensitizer, increasing the sensitivity of bone marrow hemopoietic stem cells to irradiation.
Industry: While its industrial applications are limited, it is used in the production of stable isotope-labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of 8-Bromoadenine-13C2,15N2 involves its incorporation into DNA and RNA, where it can interfere with normal base pairing and replication processes. The bromine atom in the compound enhances its reactivity, making it a potent radiosensitizer. When incorporated into DNA, it increases the radiosensitivity of cells by inhibiting DNA repair mechanisms. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
8-Bromoadenine-13C2,15N2 can be compared with other brominated nucleotides and stable isotope-labeled compounds:
8-Bromoadenine: The non-labeled analog of this compound, used in similar applications but without the benefits of stable isotope labeling.
5-Bromouracil: Another brominated nucleotide analog used in DNA studies, but with different base-pairing properties.
13C and 15N Labeled Adenine: These compounds are used in metabolic studies and NMR spectroscopy but lack the radiosensitizing properties of this compound
The uniqueness of this compound lies in its dual labeling with stable isotopes and its enhanced reactivity due to the bromine atom, making it a valuable tool in both biochemical research and medical applications.
Properties
Molecular Formula |
C5H4BrN5 |
---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
8-bromo-7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)/i4+1,5+1,7+1,10+1 |
InChI Key |
FVXHPCVBOXMRJP-WHCDZXGWSA-N |
Isomeric SMILES |
C1=NC(=C2[13C](=N1)N=[13C]([15NH]2)Br)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)Br)N |
Origin of Product |
United States |
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